3,6-脱水-D-葡萄糖

描述

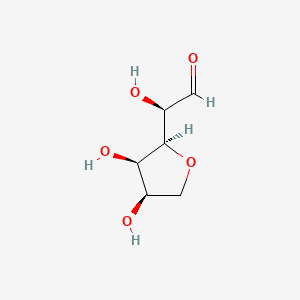

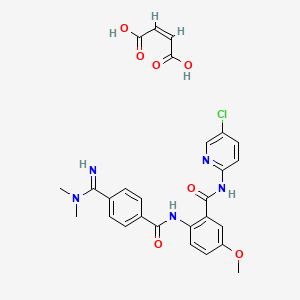

3,6-Anhydro-D-glucose is a chemical compound with the molecular formula C6H10O5 . It is a type of anhydrosugar, which means it is a sugar that has lost a molecule of water . It has an average mass of 162.141 Da and a mono-isotopic mass of 162.052826 Da . It is also known by other names such as 3,6-Anhydroglucose and D-Glucose, 3,6-anhydro- .

Molecular Structure Analysis

3,6-Anhydro-D-glucose has a simple molecular structure with 6 carbon atoms, 10 hydrogen atoms, and 5 oxygen atoms . It has 4 defined stereocenters . The structure of this compound can be viewed in 3D using specific software .

Physical And Chemical Properties Analysis

3,6-Anhydro-D-glucose has a density of 1.6±0.1 g/cm3 and a boiling point of 379.1±42.0 °C at 760 mmHg . It has a vapour pressure of 0.0±1.9 mmHg at 25°C and an enthalpy of vaporization of 72.5±6.0 kJ/mol . It also has a flash point of 164.5±21.4 °C . Other properties include a molar refractivity of 34.2±0.3 cm3, a polar surface area of 87 Å2, and a molar volume of 104.2±3.0 cm3 .

科学研究应用

Marine Biotechnology and Blue Biotechnology

3,6-Anhydro-D-glucose is a key component of carrageenans, which are sulfated polysaccharides derived from marine red algae . These compounds play a significant role in marine biotechnology, also known as blue biotechnology, where they are used for developing products and technologies utilizing marine resources. The presence of the 3,6-anhydro ring in carrageenans contributes to their structural complexity and multifunctional properties, making them suitable for various biotechnological applications .

Food Industry Applications

In the food industry, carrageenans containing 3,6-Anhydro-D-glucose are utilized for their gelling, thickening, and stabilizing abilities. They are commonly used as food additives to improve the texture and consistency of a wide range of products, including dairy, meat, and plant-based alternatives .

Pharmaceutical Applications

The biocompatibility and physicochemical features of carrageenans allow for their use in pharmaceutical formulations. They can be processed into lower molecular weight oligosaccharides with 3,6-Anhydro-D-glucose, which exhibit promising pharmacological properties such as anti-tumor, anti-inflammatory, and anti-viral activities .

Cosmetic Industry

Carrageenans, due to their emulsifying and stabilizing properties, find applications in the cosmetic industry. Products containing 3,6-Anhydro-D-glucose derivatives are used in skincare and beauty products to enhance texture and provide a smooth feel .

Biocatalytic Conversion

The enzymatic conversion of carrageenans to produce 3,6-Anhydro-D-glucose is a sustainable method to generate value-added chemicals. This process involves the use of novel sulfatase activities combined with other carrageenolytic enzymes, facilitating the production of this compound from red-algal feedstocks .

Biomedical Research

In biomedical research, the enzymatic degradation products of carrageenans, which include 3,6-Anhydro-D-glucose, are studied for their biological and physiological activities. These activities have potential therapeutic applications, contributing to the development of new medical treatments .

Industrial Enzyme Resistance

The introduction of the 3,6-anhydro linkage in polysaccharides like carrageenans results in a decrease in viscosity and an increase in resistance to hydrolytic enzymes. This property is beneficial in industrial processes where enzyme resistance is required .

Bioethanol Production

Carrageenase enzymes, which degrade carrageenans to produce 3,6-Anhydro-D-glucose, also have applications related to bioethanol production. The enzymatic breakdown of these polysaccharides can be utilized in the production of biofuels, contributing to sustainable energy solutions .

安全和危害

3,6-Anhydro-D-glucose may cause respiratory tract irritation . It may be harmful if absorbed through the skin and may cause skin irritation . It may also cause eye irritation and may be harmful if swallowed . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

作用机制

Target of Action

3,6-Anhydro-D-glucose, also known as 3,6-Anhydroglucose, primarily targets polysaccharides such as α-D-glucans . These glucans play a crucial role in various biological processes, including energy storage and cell signaling .

Mode of Action

The compound interacts with its targets through a process that involves the introduction of a 3,6-anhydro linkage into a D-glucosyl residue . This process involves sulfation of the O-6 position with a dimethylsulfoxide-sulfur trioxide complex, followed by an alkali treatment of the resulting partially sulfated glucan .

Biochemical Pathways

The introduction of the 3,6-anhydro linkage into the glucans affects their physical properties and makes them resistant to the action of hydrolytic enzymes . This resistance to enzymatic hydrolysis can affect various biochemical pathways, particularly those involving the breakdown of polysaccharides .

Pharmacokinetics

The compound’s resistance to enzymatic hydrolysis suggests that it may have unique absorption, distribution, metabolism, and excretion (adme) properties

Result of Action

The introduction of the 3,6-anhydro linkage results in a decrease in the viscosity of the original polysaccharides . Additionally, hydrolysis of the 3,6-anhydro glucans with dilute acid affords several oligosaccharides whose reducing end is 3,6-anhydro-D-glucose .

Action Environment

The action of 3,6-Anhydro-D-glucose can be influenced by various environmental factors. For instance, the presence of alkali during the sulfation process is crucial for the introduction of the 3,6-anhydro linkage . Additionally, the compound’s resistance to enzymatic hydrolysis suggests that it may retain its activity in environments with high enzyme concentrations .

属性

IUPAC Name |

(2R)-2-[(2S,3R,4R)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O5/c7-1-3(8)6-5(10)4(9)2-11-6/h1,3-6,8-10H,2H2/t3-,4+,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZYRMLAWNVOIEX-SLPGGIOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(O1)C(C=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H]([C@H](O1)[C@H](C=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901314861 | |

| Record name | 3,6-Anhydro-D-glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901314861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-Anhydro-D-glucose | |

CAS RN |

7625-23-2 | |

| Record name | 3,6-Anhydro-D-glucose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7625-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6-Anhydroglucose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007625232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6-Anhydro-D-glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901314861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

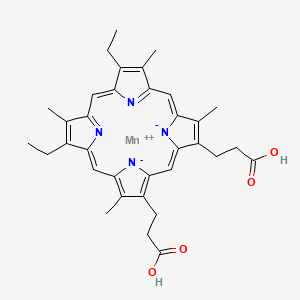

![2-[[[4-[(3-methylanilino)-oxomethyl]-1H-imidazol-5-yl]-oxomethyl]amino]acetic acid (phenylmethyl) ester](/img/structure/B1256796.png)

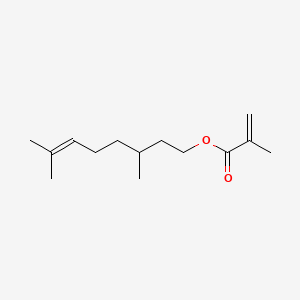

![[3-(4-bromophenyl)-1H-pyrazol-5-yl]-[4-(3,4-dimethoxyphenyl)sulfonyl-1-piperazinyl]methanone](/img/structure/B1256800.png)

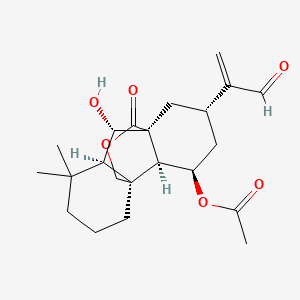

![(1S,2S,13R)-22-(2-methylprop-2-enyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol](/img/structure/B1256814.png)